

Spectroscopic Profile of 3-Methoxycarbonyl-5-methylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxycarbonyl-5-methylbenzoic acid

Cat. No.: B063238

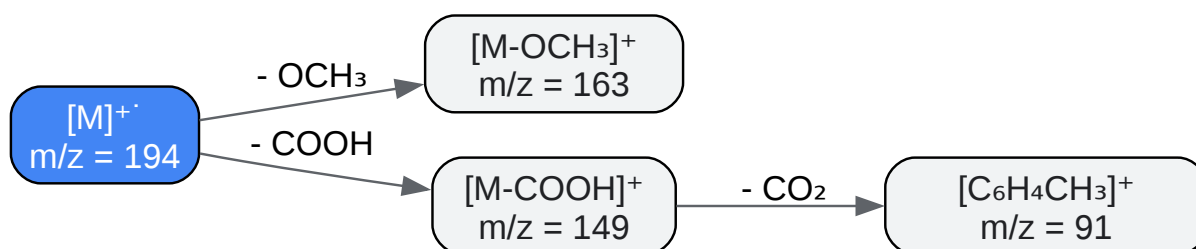
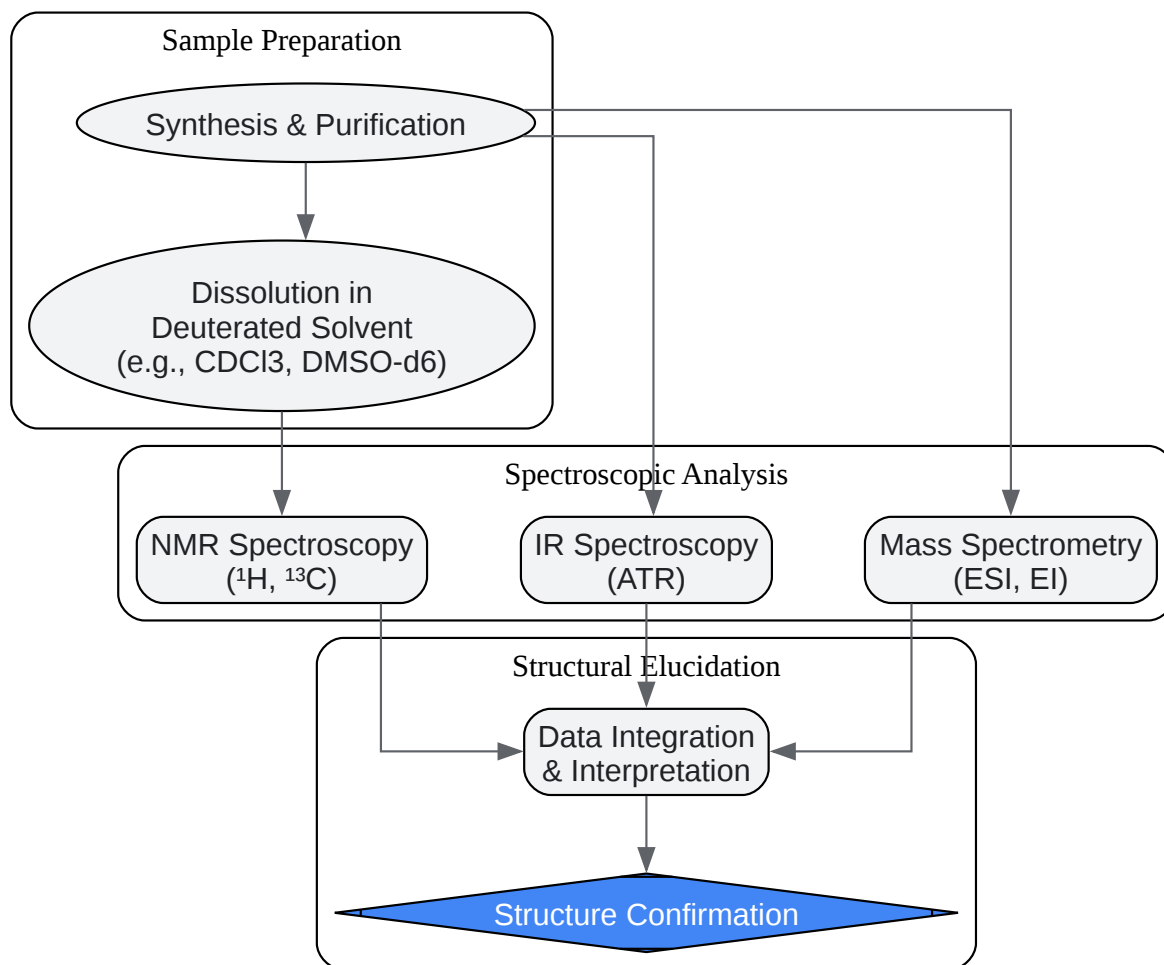
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This technical guide provides a detailed analysis of the spectroscopic characteristics of **3-Methoxycarbonyl-5-methylbenzoic acid** (C₁₀H₁₀O₄), a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive profile based on established spectroscopic principles and data from closely related analogs. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

3-Methoxycarbonyl-5-methylbenzoic acid possesses a 1,3,5-trisubstituted benzene ring, featuring a carboxylic acid group, a methoxycarbonyl (ester) group, and a methyl group. This substitution pattern dictates a unique spectroscopic fingerprint, which we will dissect in the subsequent sections. The molecular weight of this compound is 194.19 g/mol ^[1]

The following analytical workflow provides a systematic approach to the complete spectroscopic characterization of **3-Methoxycarbonyl-5-methylbenzoic acid**.



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Caption: Predicted major fragmentation pathways for **3-Methoxycarbonyl-5-methylbenzoic acid** in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry:

- **Sample Introduction:** The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Electrospray ionization (ESI) is suitable for LC-MS, while electron ionization (EI) is common for GC-MS.
- **Mass Analysis:** A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
- **Detection:** The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic data profile presented in this guide, based on expert prediction from related compounds, provides a robust framework for the structural identification and characterization of **3-Methoxycarbonyl-5-methylbenzoic acid**. The combination of ^1H and ^{13}C NMR, IR, and MS provides complementary information that, when integrated, allows for an unambiguous confirmation of the molecule's structure. This guide serves as a valuable resource for scientists working with this compound, enabling efficient and accurate analytical characterization.

References

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Sources

- 1. 3-(Methoxycarbonyl)-5-methylbenzoic acid [oakwoodchemical.com]
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